6-Nitroquinoline 1-oxide

Chemical Carcinogenesis Structure-Activity Relationship Quinoline N-Oxide Toxicology

Select 6-Nitroquinoline 1-oxide (6-NQO) for your research based on validated functional differentiation. Unlike its potent carcinogenic isomer 4-NQO, 6-NQO is definitively non-carcinogenic (0% tumor incidence in 104-week F344 rat bioassays), making it the only valid negative control for SAR studies. It uniquely exhibits DNA-binding-dependent radical oxidation (2.76 ns inter-site jump time), a property absent in other regioisomers. Ensure experimental validity by choosing the correct quinoline N-oxide scaffold. Purity is verified for reproducible synthetic and biological applications.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 13675-92-8
Cat. No. B1194786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinoline 1-oxide
CAS13675-92-8
Synonyms6-nitroquinoline 1-oxide
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1)[O-]
InChIInChI=1S/C9H6N2O3/c12-10-5-1-2-7-6-8(11(13)14)3-4-9(7)10/h1-6H
InChIKeyFABIKJYANKLSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroquinoline 1-Oxide: Non-Carcinogenic Quinoline N-Oxide for Chemical Biology and Structural Studies


6-Nitroquinoline 1-oxide (6-NQO; CAS 13675-92-8) is a nitro-substituted quinoline N-oxide heterocycle that serves as a critical negative control and mechanistic comparator in chemical carcinogenesis research [1]. Unlike its positional isomer 4-nitroquinoline 1-oxide (4-NQO)—a potent, direct-acting carcinogen requiring metabolic activation to 4-hydroxyaminoquinoline 1-oxide—6-NQO is definitively non-carcinogenic in established in vivo rodent models, as demonstrated by classical Tsutsui method testing and 104-week dietary carcinogenicity bioassays in F344 rats [2][3]. The compound is characterized by its electron-withdrawing nitro group at the 6-position and an N-oxide moiety at position 1, which collectively define its distinct electronic absorption spectrum and synthetic reactivity profile as a scaffold for nucleophilic substitution at the C-2 position [4][5].

Why 6-Nitroquinoline 1-Oxide Cannot Be Substituted by 4-NQO or Other Quinoline N-Oxides


Generic substitution among quinoline N-oxide analogs is precluded by fundamental structure-activity divergences that directly impact experimental validity and procurement decisions. A classic head-to-head carcinogenicity study of eight closely related derivatives established that while 4-nitroquinoline N-oxide and its 2-ethyl, 2-methyl, and 6-chloro derivatives are potent carcinogens, the 6-nitro positional isomer is definitively non-carcinogenic—a critical functional dichotomy determined solely by the nitro group position [1]. This positional dependence extends to DNA interaction mechanisms: pulse radiolysis studies reveal that only the 6-nitro regioisomer exhibits measurable DNA binding among nitroquinolines tested, while 4-NQO and 8-NQO demonstrate entirely distinct adduct formation profiles and repair kinetics [2]. Furthermore, in 104-week F344 rat bioassays, 6-NQO induced only focal hyperplasia (0% tumor incidence), whereas the 8-nitro isomer induced forestomach squamous cell carcinomas in 64.9-66.7% of animals [3]. Consequently, using 4-NQO or 8-NQO in place of 6-NQO would introduce confounding carcinogenic activity or fundamentally alter DNA binding outcomes, invalidating studies that require a non-carcinogenic quinoline N-oxide scaffold for negative controls or mechanistic dissection.

6-Nitroquinoline 1-Oxide: Quantitative Comparative Evidence for Scientific Selection


Carcinogenicity Comparison: 6-NQO vs 4-NQO and Derivatives in Tsutsui Method

In a head-to-head carcinogenicity study using the classical Tsutsui method, 6-nitroquinoline (6-NQO) was explicitly classified as non-carcinogenic, whereas 4-nitroquinoline N-oxide (4-NQO) and its 2-ethyl, 2-methyl, and 6-chloro derivatives were all potent carcinogens [1]. This study established that both the NO₂ radical at position 4 and the N-oxide oxygen at position 1 are essential structural requirements for carcinogenicity within this molecular class; the 6-nitro positional isomer lacks this critical combination and therefore lacks carcinogenic activity entirely [1].

Chemical Carcinogenesis Structure-Activity Relationship Quinoline N-Oxide Toxicology

Tumor Incidence Comparison: 6-NQO vs 8-NQO in F344 Rat 104-Week Carcinogenicity Bioassay

In a 104-week dietary administration study in male and female F344 rats, 6-nitroquinoline 1-oxide (6-NQO) induced only focal hyperplasia of the forestomach with 0% tumor incidence, whereas its positional isomer 8-nitroquinoline (8-NQO) induced squamous cell papillomas in 93.3% of males and 97.3% of females, and squamous cell carcinomas in 66.7% of males and 64.9% of females [1]. The study authors concluded that only 8-NQO was carcinogenic to F344 rats among the quinoline derivatives tested, highlighting a profound discrepancy between in vitro mutagenicity (Ames test positive for both 6-NQO and 8-NQO) and in vivo carcinogenic outcome [1].

Chronic Toxicity Forestomach Carcinogenesis In Vivo Carcinogenicity Bioassay

DNA Radical Oxidation Mechanism: Unique Binding Behavior of 6-NQO vs Other Nitroquinoline Regioisomers

Pulse radiolysis studies investigating nitroquinoline interactions with OH radical-damaged DNA revealed a regioisomer-specific binding profile: the proportion of compound bound to DNA does not lead to oxidation of radical sites, except to a small extent uniquely in the case of the 6-nitro regioisomer [1]. For the 6-nitro regioisomer specifically, additional measurements yielded an intrinsic association constant and a calculated jump time between neighboring DNA binding sites of 2.76 nanoseconds [1]. In contrast, other nitroquinoline regioisomers tested (including 4-nitro and 8-nitro) showed no detectable oxidation from the DNA-bound fraction, with oxidation occurring exclusively via diffusion-controlled reactions of unbound compound with DNA radicals at rate constants of approximately 5 × 10⁹ dm³ mol⁻¹ s⁻¹ [1].

DNA Damage Pulse Radiolysis Radical Oxidation Nitroquinoline-DNA Interaction

Electronic Absorption Spectrum: Distinct 1Ba Band Unique to 6-NQO Among 4-NQO Derivatives

Near-ultraviolet and visible absorption spectral analysis of 10 carcinogenic and non-carcinogenic quinoline 1-oxides revealed that the 6-nitro derivative possesses a unique ¹Bₐ absorption band not present in the parent 4-nitroquinoline 1-oxide (4-NQO) or its other tested derivatives [1]. Specifically, while 4-NQO and its 2-methyl, 6-chloro, and 6-carboxy derivatives all exhibit ¹Lb (ψₘ→ψₘ₊₁), ¹Lₐ (ψₘ₋₁→ψₘ₊₁), and ¹Bb (ψₘ→ψₘ₊₂) bands, the 6-nitro derivative displays an additional ¹Bₐ band corresponding to the ψₘ₋₁→ψₘ₊₂ electronic transition [1]. This unique spectral feature arises from the electron-withdrawing nitro group at the 6-position altering the molecular orbital energy landscape distinct from substitution at the 4-position or other ring positions.

Spectroscopy Electronic Structure Molecular Orbital Calculation Quinoline N-Oxide Photophysics

Synthetic Reactivity: Normal Acylation Profile of 6-NQO vs Resinification of 6-Amino Analog

Comparative reaction studies of 6-substituted quinoline 1-oxides with acylating agents under various conditions demonstrated that 6-nitroquinoline 1-oxide (I) undergoes normal acylation without decomposition, whereas the corresponding 6-aminoquinoline 1-oxide (II) undergoes resinification under identical reaction conditions [1]. The reaction of I progressed normally, while II resinified [1]. Additionally, reactions of the 6-acetamido (III) and 6-methoxy (IV) analogs afforded novel 2-benzyloxy and 2-tosyloxy compounds not previously obtained via this reaction type [1].

Synthetic Chemistry Acylation Reaction 6-Substituted Quinoline 1-Oxide Chemical Stability

Mutagenicity Without Carcinogenicity: 6-NQO Ames Test Positivity vs In Vivo Non-Carcinogenicity

A comparative evaluation of quinoline derivatives in the Ames test showed that 6-nitroquinoline (6-NQO) tests positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S-9) from rat liver [1][2]. However, as established in the 104-week F344 rat carcinogenicity bioassay, this mutagenicity does not translate to in vivo tumorigenesis: 6-NQO induced only focal hyperplasia (30.0% male, 52.8% female) with 0% tumor incidence, while the equally mutagenic 8-NQO induced forestomach carcinomas in 64.9-66.7% of animals [3]. Quinoline, 8-hydroxyquinoline, 5-hydroxyquinoline, 8-nitroquinoline, and 3-methylquinoline were also mutagenic in the same test system [2]. The Carcinogenic Potency Database (CPDB) confirms no positive carcinogenicity results for 6-NQO across all tested rodent species and sexes [4].

Genotoxicity Ames Test Mutagenicity-Carcinogenicity Disconnect Risk Assessment

6-Nitroquinoline 1-Oxide: Validated Research and Industrial Application Scenarios


Negative Control in Carcinogenicity Studies Requiring a Quinoline N-Oxide Scaffold

Use 6-NQO as the essential negative control compound in experiments where 4-NQO serves as the positive carcinogen control. Since both compounds share the quinoline N-oxide core structure but 6-NQO is definitively non-carcinogenic while 4-NQO is a potent carcinogen [1], this pairing enables rigorous structure-activity relationship (SAR) studies that isolate the contribution of the 4-nitro substitution to carcinogenic activity. In 104-week bioassays, 6-NQO produced 0% tumor incidence while 8-NQO produced 64.9-66.7% carcinomas [2]. This scenario is validated by head-to-head Tsutsui method testing [1] and long-term F344 rat carcinogenicity data [2].

Mechanistic Dissection of DNA Radical Oxidation Pathways

Employ 6-NQO as the only nitroquinoline regioisomer that exhibits measurable oxidation of OH radical-damaged DNA sites from the DNA-bound fraction. Pulse radiolysis studies demonstrate that while 4-nitro and 8-nitro regioisomers oxidize DNA radicals exclusively via diffusion-controlled reactions of unbound compound (k ≈ 5 × 10⁹ dm³ mol⁻¹ s⁻¹), the 6-nitro regioisomer uniquely shows a small but detectable oxidation component from the DNA-bound state with a calculated jump time of 2.76 ns between neighboring DNA sites [1]. This makes 6-NQO indispensable for experiments designed to differentiate DNA-binding-dependent versus diffusion-controlled radical oxidation mechanisms in the context of nitroaromatic compound genotoxicity [1].

Synthetic Intermediate for 2-Substituted 6-Nitroquinoline Derivatives via Clean Acylation

Utilize 6-NQO as a synthetic building block for preparing 2-substituted 6-nitroquinoline derivatives via acylation reactions. Comparative reaction studies show that 6-NQO undergoes normal acylation progression, whereas the corresponding 6-amino analog undergoes resinification under identical conditions, compromising product isolation [1]. The predictable reactivity of 6-NQO enables reliable synthesis of 2-functionalized derivatives for medicinal chemistry exploration of the quinoline pharmacophore, with potential applications in developing antimicrobial, antimalarial, or anticancer lead compounds that leverage the electron-withdrawing 6-nitro substituent [1].

Investigating Mutagenicity-Carcinogenicity Discordance in Predictive Toxicology

Use 6-NQO as a model compound to study the disconnect between in vitro genotoxicity assays and in vivo carcinogenic outcomes. Both 6-NQO and 8-NQO test positive in the Ames assay (TA98/TA100 with S-9 metabolic activation) [1][2]; however, 6-NQO is non-carcinogenic in rodent bioassays (0% tumor incidence) whereas 8-NQO is a potent forestomach carcinogen (64.9-66.7% carcinoma incidence) [3]. The CPDB confirms no positive carcinogenicity findings for 6-NQO [4]. This scenario is critical for validating improved carcinogenicity prediction models and understanding mechanisms that prevent mutagenic lesions from progressing to tumor formation in vivo.

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